2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-
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Overview
Description
2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is a chemical compound with the molecular formula C15H28O7 and a molecular weight of 320.38 g/mol . It is known for its unique structure, which includes two dioxolane rings attached to a propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,3-dichloro-2-propanol under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- involves its interaction with specific molecular targets and pathways. The dioxolane rings can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-.
2,2,4-Trimethyl-1,3-dioxolane: Another dioxolane derivative with similar chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with unique reactivity.
Uniqueness
2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- is unique due to its dual dioxolane rings, which provide enhanced stability and reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in various scientific research applications .
Properties
CAS No. |
53380-10-2 |
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Molecular Formula |
C15H28O7 |
Molecular Weight |
320.38 g/mol |
IUPAC Name |
1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-2-ol |
InChI |
InChI=1S/C15H28O7/c1-14(2)19-9-12(21-14)7-17-5-11(16)6-18-8-13-10-20-15(3,4)22-13/h11-13,16H,5-10H2,1-4H3 |
InChI Key |
PXDGVCHVYNBVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)O)C |
Origin of Product |
United States |
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